molecular formula C17H15FIN3O3 B11793368 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11793368
M. Wt: 455.22 g/mol
InChI Key: LKLMZPRNJIHLBT-UHFFFAOYSA-N
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Description

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The presence of iodine makes it a suitable candidate for substitution reactions, such as Suzuki coupling, where the iodine atom is replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions are common, with reagents such as boronic acids and phosphine ligands.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the fluorobenzyl group may enhance its binding affinity to certain targets, while the iodine atom can facilitate its incorporation into larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-((4-fluorobenzyl)oxy)benzaldehyde
  • 3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodobenzoic acid
  • 3-Ethoxy-4-((4-fluorobenzyl)oxy)benzonitrile

Uniqueness

What sets 5-(3-Ethoxy-4-((4-fluorobenzyl)oxy)-5-iodophenyl)-1,3,4-oxadiazol-2-amine apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C17H15FIN3O3

Molecular Weight

455.22 g/mol

IUPAC Name

5-[3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodophenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C17H15FIN3O3/c1-2-23-14-8-11(16-21-22-17(20)25-16)7-13(19)15(14)24-9-10-3-5-12(18)6-4-10/h3-8H,2,9H2,1H3,(H2,20,22)

InChI Key

LKLMZPRNJIHLBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NN=C(O2)N)I)OCC3=CC=C(C=C3)F

Origin of Product

United States

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